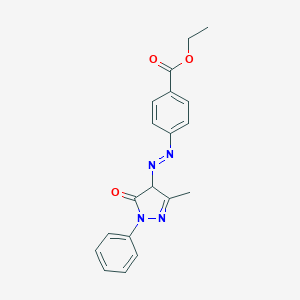

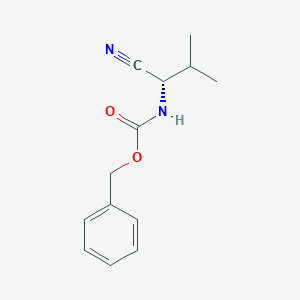

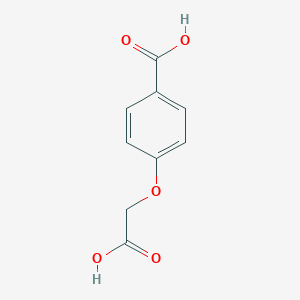

1-(Dimethoxyphosphorylmethyl)-3-methylbenzene

概要

説明

Synthesis Analysis

In the synthesis of related compounds, electrosynthesis is used to create poly(1,3-dimethoxybenzene) through the electrochemical oxidation of the monomer in an acetonitrile solution . Another synthesis method involves the aromatic nucleophilic substitution to produce sterically hindered phosphine derivatives . Direct alkylation is also employed for synthesizing specific dimethoxybenzene derivatives, as seen in the preparation of a radiolabeled compound for pharmacokinetic studies .

Molecular Structure Analysis

The molecular structure of 1,3-dimethoxybenzene has been studied using gas-phase electron diffraction and quantum chemical calculations, revealing three stable planar conformers with varying abundances . X-ray crystallography has been used to investigate the molecular structures of bis(phosphoryl) and bis(phosphonio) derivatives, showing unusually large bond angles around phosphorus atoms .

Chemical Reactions Analysis

Chemical reactivity studies include the identification of 1,3-dimethoxybenzene as a component of port wine, with its sensory evaluation and quantitative analysis in different vintages . The photochemistry of 3,5-dimethoxybenzyl compounds has been examined, revealing the generation of isomeric trienes and their solvolytic reactivity . Additionally, regioselective arylation of electron-rich aromatic compounds has been achieved using a dimethoxy-dimethylcyclohexadiene derivative .

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethoxybenzene derivatives include the insolubility of poly(1,3-dimethoxybenzene) in common solvents and its electrical conductivity at room temperature . The sensory properties of 1,3-dimethoxybenzene in port wine have been characterized, and its threshold limits in model wine and port wine have been determined . The electrochemical and spectroelectrochemical behavior of star-shaped compounds related to dimethoxybenzenes has been studied, revealing complex responses and the formation of different charge states in oligomeric structures . Ozonolysis of lignin models, including dimethoxybenzenes, has been investigated, identifying hydroxylation and muconic products, among others .

科学的研究の応用

Metabolism in Liver Microsomes

1-(Dimethoxyphosphorylmethyl)-3-methylbenzene, under its related compound Methylisoeugenol, is metabolized in liver microsomes. Human, rat, and bovine microsomes convert it into phase I metabolites like hydroxymethylisoeugenol and oxomethylisoeugenol, indicating a complex metabolic pattern that varies across species. This suggests potential bioactivity and necessitates further study of its metabolites' properties (Cartus, Merz, & Schrenk, 2011).

Electrochemical Applications

Catholyte Materials in Batteries

Derivatives of dimethoxybenzene, structurally similar to 1-(Dimethoxyphosphorylmethyl)-3-methylbenzene, have been utilized as catholyte materials in non-aqueous redox flow batteries. These derivatives exhibit high chemical stability, especially when modified with bicyclic substitutions, highlighting their potential for energy storage applications (Zhang et al., 2017).

Synthetic Chemistry

Regioselective Bromination and Sulfur Functionalization

The compound's structural analogs undergo regioselective bromination, leading to various derivatives that can further be converted into sulfur-functionalized benzoquinones. This indicates the compound's versatility and potential for generating novel chemical entities with varied applications (Aitken et al., 2016).

Material Science

Anion Sensing

Triarylboron-functionalized derivatives of dimethoxybenzene compounds, closely related to 1-(Dimethoxyphosphorylmethyl)-3-methylbenzene, have been synthesized and used in anion sensing. They demonstrate significant potential in detecting small fluoride and cyanide anions, hinting at the compound's applicability in chemical sensing technologies (Brazeau et al., 2017).

特性

IUPAC Name |

1-(dimethoxyphosphorylmethyl)-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15O3P/c1-9-5-4-6-10(7-9)8-14(11,12-2)13-3/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLXIYHKZQFSPCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CP(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378708 | |

| Record name | Dimethyl [(3-methylphenyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Dimethoxyphosphorylmethyl)-3-methylbenzene | |

CAS RN |

17105-63-4 | |

| Record name | Dimethyl P-[(3-methylphenyl)methyl]phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17105-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl [(3-methylphenyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,7-Dimethylcinnolino[5,4,3-cde]cinnoline](/img/structure/B97244.png)